

# Preliminary Toxicological Profile of 3-Hydroxypropionic Acid (3-HP)

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## Compound of Interest

Compound Name: 31hP

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Disclaimer: The following information is based on the strong presumption that the query "**31hP**" was a typographical error for "3-HP," which refers to 3-Hydroxypropionic acid. All data and analysis herein pertain to 3-Hydroxypropionic acid and its related metabolic compounds.

## Introduction

3-Hydroxypropionic acid (3-HP) is a three-carbon carboxylic acid of significant interest as a platform chemical for the production of various industrial chemicals, including acrylates and biodegradable polymers.[1] It is a naturally occurring metabolite in some microorganisms and is also found in humans.[2][3] As the biotechnological production and application of 3-HP expand, a thorough understanding of its toxicological profile is imperative for safe handling and for evaluating its potential impact on human health and the environment. This technical guide provides a summary of preliminary studies on the toxicity of 3-HP and its metabolic precursor, 3-hydroxypropionaldehyde (3-HPA).

## Quantitative Toxicity Data

While comprehensive toxicological data for 3-Hydroxypropionic acid is not readily available in public literature, preliminary data and information from safety data sheets (SDS) provide initial insights. The acute toxicity of its precursor, 3-hydroxypropionaldehyde (also known as reuterin), has been more extensively studied.

Compound	Test Type	Species	Route of Administration	Value	Reference
3-Hydroxypropionaldehyde (Reuterin)	LD50	Mouse	Intraperitoneal	~3374 mM/kg bw	[4]
3-Hydroxypropionitrile	LD50	Mouse	Oral	1800 mg/kg	[5]
3-Hydroxypropionitrile	LD50	Rat	Oral	3200 mg/kg	[5]
3-Hydroxypropionitrile	LD50	Rabbit	Skin	5 mL/kg	[5]

No specific LD50 values for 3-Hydroxypropionic acid in mammals were identified in the reviewed literature. Safety Data Sheets indicate that it causes skin and eye irritation and may cause respiratory irritation.[6]

## In Vitro Toxicity

Studies on the in vitro effects of 3-HP and 3-HPA have focused on their antimicrobial properties and their impact on eukaryotic cells.

Compound	Cell Line / System	Assay	Key Findings	Reference
3-Hydroxypropionaldehyde (Reuterin)	Caco-2 cells	Cytotoxicity	No toxic effect at effective antimicrobial concentrations.	
3-Hydroxypropionaldehyde (Reuterin)	Rat erythrocytes	Hemolysis	No hemolytic activity up to 270 mM; 100% hemolysis at 1080 mM.	[4]
3-Hydroxypropionic acid	Gram-positive & Gram-negative bacteria	Antibacterial activity	More effective against Gram-negative bacteria; activity is pH-dependent.	[7]

## Experimental Protocols

The following protocols are based on standardized guidelines and methodologies referenced in the literature for assessing the toxicity of chemicals like 3-HP.

### Acute Oral Toxicity Study (Based on OECD Guideline 423)

This method is a stepwise procedure to estimate the LD50 of a substance with the use of a minimal number of animals.

- **Test Animals:** Healthy, young adult rodents (typically female rats or mice) are used.[8][9]  
Animals are fasted prior to dosing.[8][10]
- **Dose Selection:** The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight. The initial dose should be the one most likely to produce some mortality.[8]

- Administration: The test substance is administered in a single dose by gavage.[9] A vehicle, if necessary, should be justified.
- Procedure:
  - A group of three animals is dosed at the starting level.
  - If mortality occurs, the next lower dose is used for the next group of three animals.
  - If no mortality occurs, the next higher dose is used.
  - This stepwise procedure continues until the criteria for classification are met.
- Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior), and body weight changes for at least 14 days.[8][10]
- Pathology: A gross necropsy is performed on all animals at the end of the study.

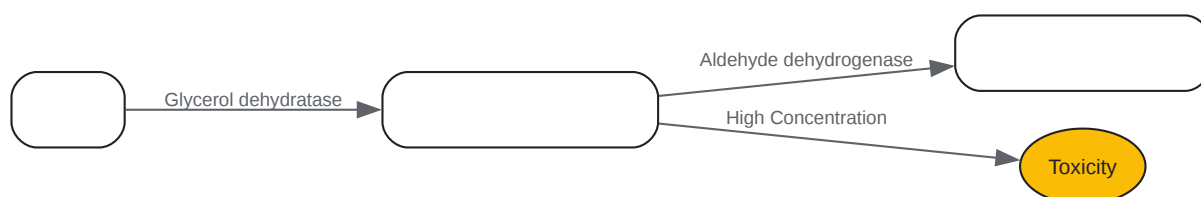
#### In Vitro Cytotoxicity Assay (General Protocol)

- Cell Culture: A suitable cell line (e.g., Caco-2 for intestinal toxicity) is cultured in appropriate media and conditions.
- Treatment: Cells are seeded in multi-well plates and, after reaching a certain confluency, are exposed to various concentrations of the test substance (3-HP or 3-HPA).
- Incubation: The cells are incubated with the test substance for a defined period (e.g., 24 hours).
- Viability Assessment: Cell viability is assessed using a standard method, such as the MTT or neutral red uptake assay.
- Data Analysis: The concentration that causes a 50% reduction in cell viability (IC50) is calculated.

## Signaling Pathways and Mechanisms of Toxicity

## Metabolic Pathway of 3-Hydroxypropionic Acid

The production of 3-HP in microorganisms often involves the conversion of glycerol to the intermediate 3-HPA, which is then oxidized to 3-HP. The accumulation of 3-HPA is a significant challenge in these biotechnological processes due to its toxicity.[3]

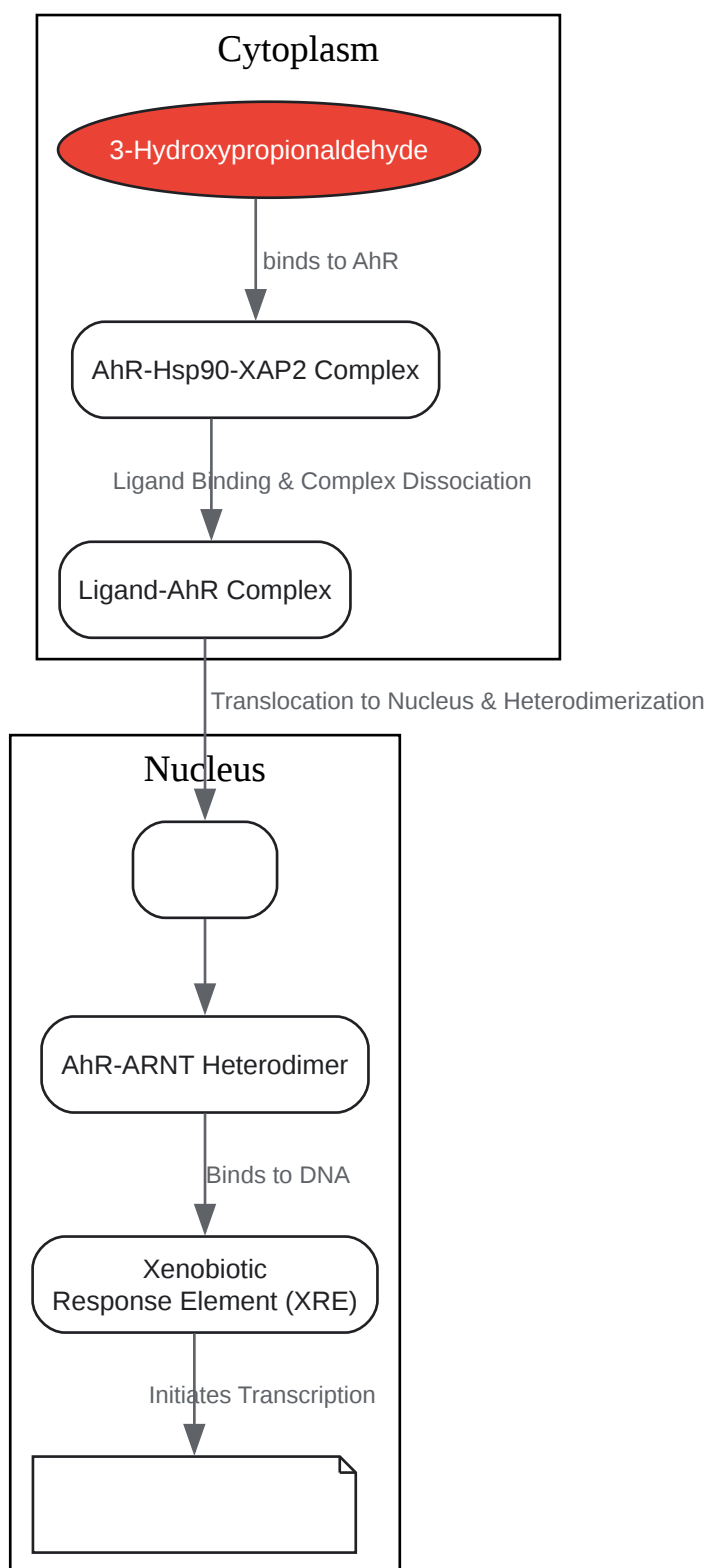


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Caption: Metabolic conversion of glycerol to 3-HP via the toxic intermediate 3-HPA.

## Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Modulation by 3-HPA

Recent studies have shown that 3-HPA can modulate tryptophan metabolism, leading to the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. This pathway is crucial in regulating cellular responses to environmental toxins. The activation of AhR by 3-HPA has been implicated in alleviating alcohol-induced liver injury by regulating AhR-CD36 signaling.

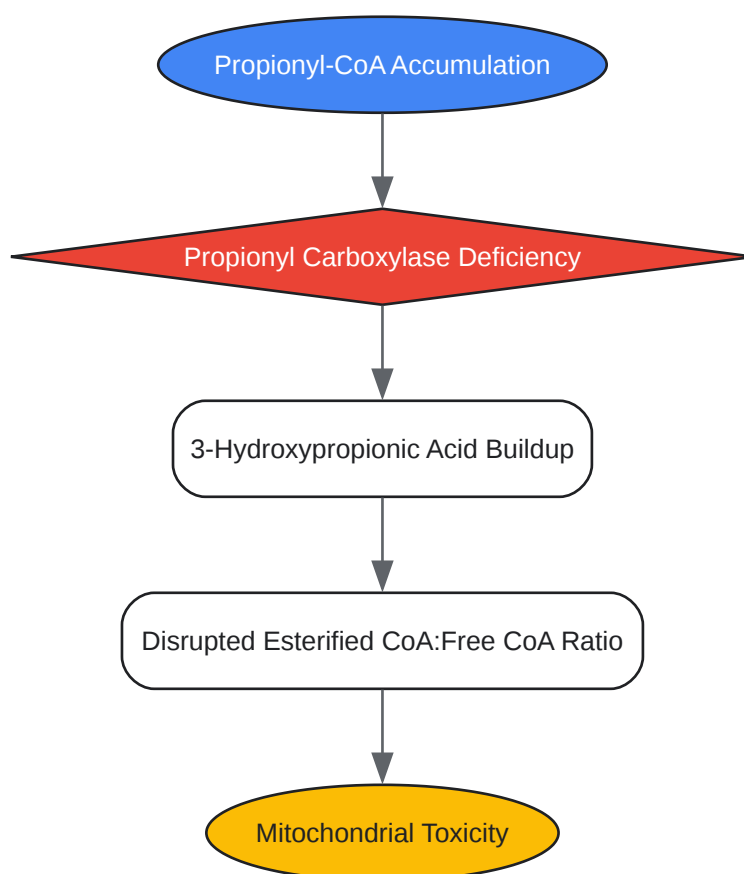


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Caption: Canonical AhR signaling pathway activated by ligands like 3-HPA.[11]

## Mechanism of Mitochondrial Toxicity

In certain metabolic disorders, the accumulation of 3-HP can lead to mitochondrial toxicity.[4] This is thought to occur due to the disruption of the ratio of esterified Coenzyme A to free Coenzyme A.[4]



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Caption: Proposed mechanism of 3-HP-induced mitochondrial toxicity.[4]

## Conclusion

Preliminary studies indicate that 3-Hydroxypropionic acid has a low to moderate acute toxicity profile, primarily causing irritation to the skin, eyes, and respiratory system. Its metabolic precursor, 3-hydroxypropionaldehyde, is significantly more toxic and has been shown to interact with cellular components and signaling pathways. The primary toxicological concern with 3-HP in industrial settings appears to be its inhibitory effect on microbial growth during biotechnological production. Further in-depth in vivo studies are required to establish a

comprehensive toxicological profile for 3-HP, including definitive LD50 values and a more detailed understanding of its effects on mammalian systems. Researchers and drug development professionals should handle 3-HP with appropriate personal protective equipment and be aware of the potential for irritation.

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